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molecular formula C13H18N2O B8563740 2-Amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

2-Amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

Cat. No. B8563740
M. Wt: 218.29 g/mol
InChI Key: QODCZGOKJSQHMW-UHFFFAOYSA-N
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Patent
US07265122B2

Procedure details

To a solution of 42 (0.20 g, 0.91 mmol) in anhydrous THF (4 mL) at 0° C. was added LiAlH4 (1.0 M in THF, 3.0 mL, 3.0 mmol). The resulting mixture was heated under reflux overnight before it was allowed to cool to room temperature. Excess LiAlH4 was destroyed with slow addition of Na2SO4.10H2O at 0° C. until gas evolution ceased. The solids were filtered off and the filtrate was concentrated to give 43 (0.14 g, 79%).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:16])([CH3:15])[C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:13][CH2:14][N:5]1[CH2:3][C:2]([NH2:1])([CH3:15])[CH3:16] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC(C(=O)N1CC2=CC=CC=C2CC1)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight before it
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Excess LiAlH4 was destroyed with slow addition of Na2SO4.10H2O at 0° C. until gas evolution
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1N(CCC2=CC=CC=C12)CC(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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